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Introduction
N-(2-aminophenyl)-2-iodobenzamide is a multifaceted organic compound of significant

interest in medicinal chemistry and drug development. Its structural architecture, featuring a

benzamide core with both an aminophenyl and an iodophenyl substituent, presents a unique

electronic and steric profile. This guide provides an in-depth analysis of the spectroscopic data

of N-(2-aminophenyl)-2-iodobenzamide, offering a foundational understanding for

researchers and scientists engaged in its synthesis, characterization, and application. The

elucidation of its spectral features is paramount for confirming its molecular identity, assessing

purity, and understanding its chemical behavior.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of N-(2-aminophenyl)-2-iodobenzamide. While experimental data for

this specific molecule is not readily available in the public domain, this guide will utilize high-

quality predicted data and comparative analysis with structurally related compounds to provide
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a robust and scientifically sound interpretation. The methodologies and interpretations

presented herein are grounded in established spectroscopic principles and are intended to

serve as a reliable reference for professionals in the field.

Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a thorough understanding of the

molecule's structure. N-(2-aminophenyl)-2-iodobenzamide possesses several key functional

groups and structural motifs that will manifest in its spectra.

CAS Registry Number: 897446-24-1[1]

Molecular Formula: C₁₃H₁₁IN₂O[1]

Molecular Weight: 338.14 g/mol [1]

The molecule consists of a central amide linkage. One side of the amide is connected to a 2-

iodophenyl ring, and the other to a 2-aminophenyl ring. The presence of two aromatic rings, an

amide group, a primary amine, and a carbon-iodine bond will give rise to characteristic signals

in the NMR, IR, and MS spectra.

Caption: Workflow for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and

their chemical environments.

Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~165 - 170 Amide Carbonyl (C=O)

~140 - 145 Aromatic C-NH₂

~138 - 142 Aromatic C-I

~115 - 135 Aromatic C-H and C-C

~90 - 95 Aromatic C-I (ipso-carbon)

Interpretation and Rationale:

Amide Carbonyl Carbon: The carbon of the carbonyl group is highly deshielded and is

expected to appear in the range of ~165 - 170 ppm.

Aromatic Carbons: The twelve aromatic carbons will resonate in the region of ~90 - 145 ppm.

The carbon attached to the iodine atom (ipso-carbon) is expected to be significantly

shielded due to the "heavy atom effect" and will likely appear at the most upfield region of

the aromatic signals (~90 - 95 ppm).

The carbon bonded to the amino group will be deshielded and is predicted to be in the

~140 - 145 ppm range.

The remaining aromatic carbons will have chemical shifts determined by their position

relative to the substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3400 - 3200 Medium, Broad N-H Stretch
Amine (NH₂) and

Amide (N-H)

3100 - 3000 Medium C-H Stretch Aromatic

1640 - 1680 Strong C=O Stretch Amide (Amide I band)

1580 - 1620 Medium N-H Bend Amine (NH₂)

1500 - 1550 Medium
N-H Bend / C-N

Stretch
Amide (Amide II band)

1400 - 1500 Medium to Strong C=C Stretch Aromatic

1250 - 1350 Medium C-N Stretch Aromatic Amine

740 - 760 Strong
C-H Bend (out-of-

plane)

Ortho-disubstituted

ring

500 - 600 Weak to Medium C-I Stretch Aryl Iodide

Interpretation and Rationale:

N-H Stretching: The broad absorption in the 3400 - 3200 cm⁻¹ region is characteristic of the

overlapping stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H)

groups. The broadening is a result of hydrogen bonding.

C=O Stretching: A strong, sharp peak between 1640 and 1680 cm⁻¹ is the characteristic

Amide I band, corresponding to the C=O stretching vibration. This is one of the most

prominent peaks in the spectrum.

N-H Bending: The Amide II band, appearing around 1500 - 1550 cm⁻¹, arises from a

combination of N-H bending and C-N stretching vibrations. The bending of the primary amine

N-H bonds also contributes to absorption in this region.

Aromatic C=C Stretching: Multiple peaks of medium to strong intensity in the 1400 - 1500

cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the two
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aromatic rings.

C-I Stretching: The carbon-iodine bond is expected to have a weak to medium absorption in

the far-infrared region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z Ion

338.9989 [M+H]⁺

360.9808 [M+Na]⁺

336.9843 [M-H]⁻

Data sourced from PubChemLite, predicted values.[2]

Interpretation of Fragmentation Pattern (Electron Ionization - EI):

While ESI-MS is excellent for determining the molecular weight, Electron Ionization (EI) would

provide more structural information through fragmentation. The expected fragmentation of N-(2-
aminophenyl)-2-iodobenzamide would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the amine.

Amide Bond Cleavage: Scission of the C-N bond of the amide linkage is a common

fragmentation pathway for amides. This would lead to the formation of the 2-iodobenzoyl

cation (m/z 231) and the 2-aminophenyl radical, or the 2-iodophenyl radical and the N-(2-

aminophenyl)carboxamide cation.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to give a fragment

corresponding to the loss of an iodine atom (M-127).
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Caption: Plausible fragmentation pathways in EI-MS.

Conclusion
The spectroscopic characterization of N-(2-aminophenyl)-2-iodobenzamide, as detailed in

this guide through predicted data and comparative analysis, provides a comprehensive

framework for its identification and analysis. The key spectral features—the distinct proton and

carbon environments in NMR, the characteristic vibrational modes of the amide, amine, and

aromatic functionalities in IR, and the predictable fragmentation patterns in MS—collectively

offer a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable

resource for researchers, enabling them to confidently identify N-(2-aminophenyl)-2-
iodobenzamide, assess its purity, and further explore its potential in various scientific

applications. The principles of spectral interpretation outlined here are broadly applicable and

can be extended to the characterization of other novel benzamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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